molecular formula C18H15F3N2O3 B2917111 2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 886933-37-5

2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2917111
CAS RN: 886933-37-5
M. Wt: 364.324
InChI Key: VJTUWPHFUPXRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H15F3N2O3 and its molecular weight is 364.324. The purity is usually 95%.
BenchChem offers high-quality 2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

A study by Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives, highlighting their behavior upon treatment with different mineral acids and their capability to form gels or crystalline solids. They also explored the fluorescence properties of these compounds, which could have implications for their use in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Analgesic, Anti-inflammatory Activities

Alagarsamy et al. (2015) synthesized a variety of novel acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, specific derivatives showed potent activities, suggesting potential therapeutic applications (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Molecular Docking Studies

El-Azab et al. (2016) conducted a comprehensive structural, vibrational study, and molecular docking of a related compound, providing insights into its electronic structure, molecular interactions, and potential inhibitory activity against specific biological targets. This kind of research underlines the importance of theoretical and computational approaches in understanding the bioactivity of complex molecules (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).

Antimicrobial Evaluation

Gul et al. (2017) synthesized a series of acetamide derivatives and evaluated their antimicrobial and hemolytic activity. Their findings suggest that certain derivatives exhibit significant antimicrobial activity, highlighting the potential for these compounds in developing new antimicrobial agents (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

properties

IUPAC Name

2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c19-18(20,21)11-3-1-4-12(9-11)23-16(24)10-26-15-6-2-5-14-13(15)7-8-22-17(14)25/h1-6,9H,7-8,10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTUWPHFUPXRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

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